eCF506 (NXP900) is a novel, potent, and highly selective small molecule inhibitor of the SRC family kinases (SFKs), specifically targeting YES1 and SRC with sub-nanomolar potency. [, , ] It is classified as a type 1.5 kinase inhibitor, distinguishing it from other inhibitors by its unique mechanism of action. [, , , ] eCF506 plays a crucial role in scientific research as a valuable tool for studying SFK-mediated signaling pathways and their implications in various diseases, particularly cancer.
eCF506 is a novel small molecule designed as a selective inhibitor of the SRC family of kinases, which are implicated in various malignancies, including breast cancer. The compound has shown significant potential in preclinical studies, particularly in inhibiting tumor growth and overcoming resistance to existing therapies. Its development stems from the need for targeted cancer therapies that minimize off-target effects while maximizing therapeutic efficacy.
eCF506 was developed through a combination of ligand-based design and phenotypic screening, which allowed researchers to identify compounds with high potency against SRC family kinases. It is classified as a pyrazolopyrimidine derivative, exhibiting selectivity for SRC over other kinases, such as ABL, making it a promising candidate for further clinical investigation in cancer treatment .
The synthesis of eCF506 involves several key steps:
The detailed synthetic pathway includes the formation of derivatives that enhance the compound's biological activity against SRC .
eCF506 has a complex molecular structure characterized by its pyrazolopyrimidine core. The specific arrangement of functional groups contributes to its high selectivity and potency against SRC kinases. The crystal structure analysis revealed that eCF506 binds to the inactive conformation of SRC, which is crucial for its mechanism of action .
The synthesis of eCF506 involves multiple chemical reactions:
These reactions are optimized to ensure high yields and purity of the final product, allowing for effective biological testing .
eCF506 exerts its inhibitory effects on SRC by selectively binding to its inactive conformation. This binding prevents the activation of the kinase, thereby halting downstream signaling pathways that promote tumor growth and survival. Specifically, eCF506 disrupts the formation of critical salt bridges within the SRC structure that are necessary for its active conformation .
The compound has demonstrated efficacy in various cancer models, showcasing its ability to inhibit cell proliferation without significant cytotoxicity at submicromolar concentrations .
eCF506 is primarily investigated for its potential applications in cancer therapy, particularly in breast cancer where SRC signaling is often dysregulated. Its ability to inhibit SRC-mediated pathways positions it as a candidate for combination therapies aimed at overcoming resistance to traditional treatments like hormone therapy. Additionally, ongoing research is exploring its effectiveness in other malignancies characterized by aberrant SRC activity .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2